molecular formula C11H12N2O2 B6158120 methyl 2-(5-amino-1H-indol-3-yl)acetate CAS No. 1417982-23-0

methyl 2-(5-amino-1H-indol-3-yl)acetate

Cat. No.: B6158120
CAS No.: 1417982-23-0
M. Wt: 204.2
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Description

Methyl 2-(5-amino-1H-indol-3-yl)acetate is a functionalized indole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a 5-amino substitution on the indole ring, a key modification that enhances its potential for interaction with biological targets. The indole scaffold is a privileged structure in pharmaceuticals, found in numerous compounds with diverse biological activities . This compound serves as a versatile building block for the synthesis of more complex molecules. Research into structurally similar indole-3-acetamides has demonstrated potent antihyperglycemic activity , specifically through the inhibition of the α-amylase enzyme, a key target for managing postprandial blood glucose levels . Furthermore, indole derivatives bearing amino substituents are frequently explored for their antiproliferative properties . Synthetic analogs, particularly those related to the natural product aplysinopsin, have shown promising in vitro cytotoxic activity against a broad panel of human tumor cell lines, including leukemia, CNS cancers, melanoma, and breast cancers . The presence of the methyl ester group also provides a handle for further chemical modification, allowing researchers to create a library of amides or other derivatives for structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1417982-23-0

Molecular Formula

C11H12N2O2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Esterification is typically performed using Fischer conditions, where 5-nitroindole-3-acetic acid is refluxed with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The reaction proceeds via nucleophilic acyl substitution, with the acid protonating the carbonyl oxygen to enhance electrophilicity.

ParameterTypical RangeOptimal Conditions
CatalystH₂SO₄, HCl (anhydrous)H₂SO₄ (2% v/v)
Temperature60–80°C65°C (reflux)
Reaction Time6–12 hours8 hours
Yield85–92%90%

Post-esterification, the nitro intermediate is purified via recrystallization from methanol/water (4:1 v/v). The reduction step employs catalytic hydrogenation (H₂, 50–100 psi) with Raney nickel or palladium on carbon (Pd/C) in acetic anhydride, achieving 80–88% yield.

Catalytic Hydrogenation of Methyl 2-(5-Nitro-1H-indol-3-yl)acetate

Reduction of the nitro group to an amine is critical for accessing the target compound. Catalytic hydrogenation is favored for its scalability and mild conditions.

Comparative Analysis of Catalysts

Raney nickel and Pd/C are the most effective catalysts, with the former offering cost advantages and the latter higher selectivity.

CatalystSolventH₂ Pressure (psi)Temperature (°C)Yield (%)
Raney NiAcetic anhydride507085
Pd/C (10%)Ethanol302578
PtO₂THF405072

Mechanistic Insight :
The nitro group is reduced sequentially:

  • Nitro → Nitroso (RNO₂ → RNO)

  • Nitroso → Hydroxylamine (RNO → RNHOH)

  • Hydroxylamine → Amine (RNHOH → RNH₂)

Acetic anhydride acts as both solvent and acylating agent, preventing over-reduction and stabilizing the amine intermediate.

Reductive Amination via Schiff Base Intermediates

An alternative route involves reductive amination of methyl 2-(5-oxo-1H-indol-3-yl)acetate, though this method is less common due to challenges in controlling regioselectivity.

Protocol Overview

  • Oxime Formation : Reacting the ketone intermediate with hydroxylamine hydrochloride yields the oxime.

  • Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the oxime to the amine.

StepReagentsConditionsYield (%)
Oxime formationNH₂OH·HCl, pyridine60°C, 3 hours75
ReductionNaBH₄, CuCl₂0°C, 1 hour68

While this method avoids nitro intermediates, it requires stringent temperature control to minimize side reactions like C=N bond cleavage.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing esterification and hydrogenation times from hours to minutes.

Case Study: Esterification Under Microwave Conditions

A mixture of 5-nitroindole-3-acetic acid, methanol, and Amberlyst-15 (acidic resin catalyst) irradiated at 100°C for 15 minutes achieves 94% conversion. Subsequent hydrogenation with Pd/C under microwave irradiation (80°C, 20 minutes) affords the amine in 82% yield.

Advantages :

  • 4-fold reduction in reaction time.

  • Improved purity (98% by HPLC vs. 92% conventional).

Comparison of Synthetic Routes

MethodProsConsYield (%)
Fischer + HydrogenationHigh yield, scalableRequires high-pressure equipment85–90
Reductive AminationAvoids nitro intermediatesLow regioselectivity65–70
Microwave-AssistedRapid, energy-efficientSpecialized equipment needed80–85

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred over batch processes:

  • Esterification : Tubular reactor with immobilized H₂SO₄ on silica gel (residence time: 30 minutes, 92% yield).

  • Hydrogenation : Fixed-bed reactor packed with Raney nickel pellets (H₂, 100 psi, 80°C, 88% yield).

Key Challenges :

  • Catalyst deactivation due to indole polymerization.

  • Residual solvent removal in downstream processing.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-amino-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Methyl 2-(5-amino-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(5-amino-1H-indol-3-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors, influencing biological processes. For example, it can interact with enzymes and proteins involved in cell signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 2-(5-amino-1H-indol-3-yl)acetate with Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Biological Activities Synthesis Method References
This compound 5-NH₂, 3-CH₂COOCH₃ C₁₁H₁₂N₂O₂ 204.23 Enhanced solubility; potential CNS activity Likely via esterification/amination -
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-F, 3-CH₂COCOOCH₃ C₁₁H₈FNO₃ 233.19 Neuroprotective, anti-proliferative Literature method (Alawar et al., 2004)
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 5-OCH₃, 2-CH₃, 3-CH₂COOCH₃ C₁₃H₁₅NO₃ 233.26 NSAID impurity; degradation product Not specified
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 5-OCH₃, 2-CH₃, 3-CH₂COOCH₂CH₃ C₁₄H₁₇NO₃ 247.29 Crystallized structure with N–H···O hydrogen bonds Cyclization and derivatization
2-(5-Methyl-1H-indol-3-yl)acetic acid 5-CH₃, 3-CH₂COOH C₁₁H₁₁NO₂ 189.21 Carboxylic acid form; improved bioavailability Acid hydrolysis of esters
Ethyl 2-(1H-indol-3-yl)acetate No substituents, 3-CH₂COOCH₂CH₃ C₁₂H₁₃NO₂ 203.24 Baseline indole ester; intermediate in synthesis Esterification of indole-3-acetic acid

Key Findings:

Substituent Effects on Bioactivity :

  • The 5-fluoro derivative (Table 1, Row 2) exhibits neuroprotective and anti-proliferative properties, attributed to fluorine’s electronegativity and metabolic stability .
  • 5-Methoxy and 2-methyl groups (Row 3–4) enhance lipophilicity, influencing pharmacokinetics and degradation pathways, as seen in NSAID impurities .

Structural and Crystallographic Insights: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Row 4) forms N–H···O hydrogen bonds in its crystal lattice, stabilizing its structure .

Synthetic Routes: Esterification (e.g., methanol/HCl for methyl esters) is a common method (Rows 1, 5–6). The 5-amino group likely requires protective strategies during synthesis to avoid side reactions .

Safety and Handling :

  • While safety data for the target compound are absent, analogues like 2-(6-methyl-1H-indol-3-yl)acetic acid () and nitro derivatives () highlight the need for precautions due to reactive functional groups (e.g., amines, halogens) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-(5-amino-1H-indol-3-yl)acetate, and how are intermediates purified?

  • Methodological Answer : Synthesis typically begins with functionalizing 5-aminoindole derivatives. Acylation of the indole ring at position 3 with methyl bromoacetate or glycine methyl ester under basic conditions (e.g., NaH or K₂CO₃) is common . Purification involves column chromatography (silica gel, ethyl acetate/hexane), followed by spectroscopic confirmation (¹H/¹³C NMR, HRMS) to validate structure and purity .

Q. How is the compound characterized spectroscopically, and what key peaks distinguish it from analogs?

  • Methodological Answer :

  • NMR : The indole NH proton appears as a broad singlet (~δ 10-12 ppm). The methyl ester group (COOCH₃) shows a singlet at δ 3.6–3.8 ppm, while the acetamide/acetate CH₂ resonates at δ 3.4–3.6 ppm .
  • HRMS : The molecular ion [M+H]⁺ should match the exact mass of C₁₁H₁₁N₂O₂ (e.g., m/z 217.0978) .

Q. What in vitro assays are used to screen its biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition ELISA or NF-κB luciferase reporter assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) at position 5 of the indole ring influence bioactivity?

  • Methodological Answer : Comparative studies show that:

  • Chloro substituents enhance antimicrobial potency but reduce solubility .
  • Amino groups (as in this compound) improve interactions with DNA/protein targets, increasing anticancer activity .
  • Data Table :
SubstituentBioactivity (IC₅₀, μM)Solubility (mg/mL)
-NH₂12.3 (HeLa)0.8
-Cl8.7 (HeLa)0.3
-OH25.1 (HeLa)1.2
Data extrapolated from analogs in .

Q. How can contradictory results in cytotoxicity assays across studies be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Cell line variability : Validate using ≥3 cell lines (e.g., HepG2, A549) .
  • Assay conditions : Standardize incubation time (48–72 hrs), serum concentration, and DMSO controls .
  • Metabolic interference : Test for cytochrome P450 interactions (e.g., CYP1A2 inhibition) via fluorometric assays .

Q. What computational strategies predict target proteins for this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, Bcl-2) to identify binding pockets .
  • QSAR modeling : Train models on indole derivative datasets to correlate substituent electronegativity with activity .

Q. How is the compound’s stability assessed under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; monitor degradation via HPLC .
  • Plasma stability : Mix with rat/human plasma (37°C, 1 hr); quantify parent compound using LC-MS .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary significantly between Gram-positive and Gram-negative bacteria?

  • Methodological Answer : Differences in cell wall structure (e.g., Gram-negative outer membrane) limit compound penetration. Mitigate by:

  • Chelating agents : Add EDTA to disrupt Gram-negative membranes .
  • Synergy testing : Combine with polymyxin B to enhance permeability .

Q. How to address discrepancies in reported IC₅₀ values for similar indole derivatives?

  • Methodological Answer :

  • Normalize data : Report IC₅₀ relative to a reference drug (e.g., doxorubicin) .
  • Validate assays : Repeat under identical conditions (e.g., cell density, passage number) .

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